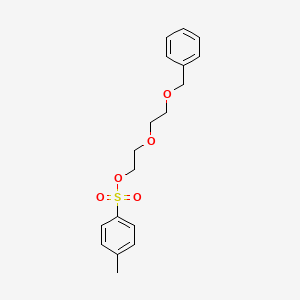

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S. It is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-(Benzyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine as the nucleophile would yield the corresponding amine derivative.

Hydrolysis: The major products are 2-(2-(Benzyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Besonprodil has been extensively studied for its role as an NMDA receptor antagonist. This mechanism makes it a candidate for treating neurological disorders such as:

- Parkinson's Disease : The antagonistic effect on the NMDA receptor, specifically targeting the NR2B subunit, suggests potential benefits in managing symptoms associated with Parkinson's disease.

- Cognitive Disorders : Research indicates that compounds like Besonprodil may improve cognitive function by modulating glutamatergic signaling pathways .

Synthesis and Production

The synthesis of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves several key steps that enhance its production efficiency and yield:

- Starting Materials : The synthesis begins with triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride, which react to form an intermediate compound .

- Reaction Conditions : The reaction typically occurs in an organic solvent with controlled temperatures to optimize yield and purity. Subsequent reactions with sodium azide lead to further derivatives that can be utilized in various applications .

- Purification : The purification process is designed to minimize byproducts and enhance the overall quality of the final product, making it suitable for industrial production .

Biochemical Research

The compound serves as a valuable intermediate in biochemical research, particularly in the development of drug delivery systems:

- PEG Linkers : this compound is used as a linker in polyethylene glycol (PEG) formulations. This enhances the solubility and circulation half-life of therapeutic agents .

- Targeted Drug Delivery : Its structure allows for the development of targeted drug delivery systems that can improve the efficacy of treatments while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the effectiveness of Besonprodil in various experimental settings:

- Cancer Research : In studies involving cancer cell lines, Besonprodil has shown potential in inhibiting cell proliferation through its action on NMDA receptors, which are implicated in tumor growth regulation .

- Neurodegenerative Models : Animal models of neurodegeneration have demonstrated that administration of Besonprodil can lead to improved motor function and reduced neuroinflammation, indicating its therapeutic potential in conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This mechanism is widely utilized in organic synthesis to introduce various functional groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: This compound has an additional ethoxy group, making it more hydrophilic and suitable for different applications.

2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate: This compound contains a benzyloxycarbonyl protecting group, which is useful in peptide synthesis.

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate: This compound features a tert-butoxycarbonyl protecting group, commonly used in the synthesis of amino acid derivatives.

Uniqueness

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it versatile for use in various chemical reactions and applications, particularly in organic synthesis and bioconjugation .

Biologische Aktivität

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as Benzyl-PEG3-Tos, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C18H22O5S

- Molecular Weight : 354.43 g/mol

- CAS Number : 98627-22-6

Biological Activity Overview

The biological activity of this compound encompasses several key areas:

-

Anti-inflammatory Effects :

- Research indicates that this compound exhibits significant anti-inflammatory activity in animal models. It has been shown to reduce inflammation markers and improve conditions associated with chronic inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

-

Antioxidant Properties :

- In studies involving Bridelia ferruginea leaves, the compound demonstrated notable antioxidant potential. This activity is crucial for combating oxidative stress and may have implications for various diseases linked to oxidative damage.

-

Cytotoxicity :

- The compound has been evaluated for its cytotoxic effects using brine shrimp assays, revealing extreme toxicity at certain concentrations. This suggests that while it may have therapeutic applications, careful consideration of dosage is necessary.

Target Interactions

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in inflammatory pathways, thereby mitigating the inflammatory response.

- Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation, further contributing to its biological effects.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest good bioavailability, allowing effective distribution within biological systems.

- Metabolism : The compound undergoes biotransformation, leading to various metabolites that may also exhibit biological activities.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antioxidant | Notable antioxidant potential | |

| Cytotoxicity | Extreme toxicity in brine shrimp assays |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 354.43 g/mol |

| CAS Number | 98627-22-6 |

| Bioavailability | Good (preliminary studies indicate effective absorption) |

Case Studies

-

Anti-inflammatory Study :

- A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties. The results showed a dose-dependent response, with higher doses yielding more pronounced effects.

-

Antioxidant Activity Assessment :

- In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenged free radicals, suggesting its potential use as an antioxidant agent in clinical settings.

Eigenschaften

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEMXFVBUWGQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.